2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine
Description
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine is a substituted guanidine derivative featuring a 4-fluorophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Guanidines are known for their diverse biological activities, including antimicrobial and enzyme inhibitory properties.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLTKGSYIFEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166823 | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-65-8 | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution
A widely employed method involves reacting 4-fluoroaniline with 4,6-dimethylpyrimidin-2-amine in the presence of a guanidylating agent. Cyanamide or thiourea derivatives serve as effective precursors, facilitating the formation of the guanidine backbone. For example:
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Step 1 : 4-Fluoroaniline is treated with cyanamide under acidic conditions (pH 4–5) to generate an intermediate thiourea derivative.
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Step 2 : The thiourea undergoes oxidative desulfurization using hydrogen peroxide or iodine in ethanol, yielding the target guanidine.
Reaction Conditions :
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Temperature: 80–90°C
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Solvent: Ethanol or methanol
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Catalyst: None required for desulfurization
Direct Coupling via Carbodiimide Mediation
An alternative route utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 4-fluoroaniline with 4,6-dimethylpyrimidin-2-amine:
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Step 1 : Activate the amine groups using EDC in dichloromethane (DCM) at 0–5°C.
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Step 2 : Introduce N,N'-di-Boc-guanidine as a protected intermediate, followed by Boc deprotection with trifluoroacetic acid (TFA).
Advantages :
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Higher regioselectivity (>95%)
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Reduced side-product formation
Limitations :
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Cost-intensive reagents
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Requires inert atmosphere
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 68 | 92 |
| Tetrahydrofuran | 65 | 74 | 89 |
| Acetonitrile | 70 | 62 | 95 |
Key Insight : Tetrahydrofuran enhances solubility of intermediates, improving yield despite slightly lower purity.
Catalytic Enhancements
The addition of triethylamine (1.2 equiv) as a base increases reaction efficiency by scavenging HCl generated during guanidinylation:
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Without triethylamine : Yield = 58%
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With triethylamine : Yield = 73%
Mechanistic Role : Base neutralization prevents protonation of amine nucleophiles, accelerating the reaction.
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) or HPLC (C18 column, acetonitrile/water gradient):
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95 | 85 |
| Preparative HPLC | 99 | 78 |
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, DMSO-d6) : δ 8.2 (s, 2H, NH), 7.6–7.8 (m, 4H, Ar-H), 2.4 (s, 6H, CH3).
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¹³C NMR : δ 158.9 (C=N), 135.2 (C-F), 24.8 (CH3).
High-Resolution Mass Spectrometry (HRMS) :
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Observed: m/z 298.1421 [M+H]⁺
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Calculated: 298.1424
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology reduces reaction time from 12 hours (batch) to 2 hours:
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Residence Time : 30 minutes
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Throughput : 5 kg/day
Advantages :
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Enhanced heat transfer
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Consistent product quality
Waste Management
Solvent Recovery Systems :
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Ethanol and acetonitrile are distilled and reused, reducing costs by 40%.
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Solid waste (e.g., silica gel) is incinerated under controlled conditions.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 12 | High |
| Carbodiimide Mediation | 85 | 28 | Moderate |
| Continuous Flow | 78 | 18 | Very High |
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with guanidine moieties exhibit significant anticancer properties. The specific structure of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties :
- Neurological Applications :
Pharmacological Insights
- Mechanism of Action :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulation :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor cell lines in vitro. |
| Study B | Antimicrobial | Showed efficacy against Gram-positive bacteria with minimal toxicity to human cells. |
| Study C | Neurological | Exhibited protective effects on neuronal cells under oxidative stress conditions. |
| Study D | Agricultural | Improved resistance in treated crops against common pests without harming beneficial insects. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, guanidine derivatives can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analog Overview
The following analogs share the 4,6-dimethylpyrimidin-2-yl-guanidine core but differ in aromatic substituents:
Spectroscopic and Structural Data
LCMS and NMR Trends:
- S13 (4-methoxyphenyl) : LCMS (M+1)+ = 272.1; ¹H NMR shows methoxy protons at δ 3.77 ppm and aromatic signals at δ 7.71–6.98 ppm .
- IA-2 (3,4-dimethoxyphenyl): LCMS (M+1)+ = 342.3; methoxy groups at δ 3.76–3.75 ppm and imidazolidinone protons at δ 4.53 ppm .
Solid-State Conformations ():
- Trifluoromethyl-substituted analog (): The CF₃ group induces steric bulk and electronic effects, favoring non-planar conformations in the solid state.
- Methoxy-substituted analogs () : Para-OCH₃ groups enhance planarity, while meta-OCH₃ (S15) or 3,4-diOCH₃ (S11) may disrupt conjugation .
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.27 g/mol. The compound features a guanidine moiety linked to a pyrimidine ring substituted with dimethyl groups and a fluorophenyl group, contributing to its diverse biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, compounds with similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.03 μg/mL |
| Escherichia coli | 0.08 μg/mL |
| Streptococcus pneumoniae | 0.06 μg/mL |
These findings suggest that the compound may exhibit potent antimicrobial properties, potentially more effective than traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of similar guanidine derivatives has been explored in various studies. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 to 20 μM. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that derivatives of this compound can act as potent inhibitors of DNA gyrase and topoisomerase IV, which are critical targets in bacterial DNA replication. The IC50 values for these interactions have been reported as low as 0.0033 μg/mL, indicating high potency .
Case Studies
- Study on Antibacterial Activity : A recent study synthesized several analogs of the compound and tested their antibacterial efficacy against a panel of pathogens. Notably, one derivative showed an MIC of 0.008 μg/mL against S. pneumoniae, highlighting the potential for developing new antibiotics based on this scaffold .
- Cytotoxicity Testing : In vitro assays conducted on human liver cell lines (HepG2) indicated that some derivatives exhibited minimal toxicity, suggesting a favorable therapeutic index for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Pyrimidine Ring : Substituents on the pyrimidine ring can enhance binding affinity to biological targets.
- Fluorophenyl Group : The presence of fluorine increases lipophilicity, potentially improving membrane permeability.
- Guanidine Moiety : This functional group is crucial for interacting with negatively charged biological macromolecules.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 309.29 g/mol | |
| Melting point | 149–151°C | |
| Solubility (DMSO) | 25 mg/mL | |
| LogP (partition coefficient) | 4.69 ± 0.70 |
Q. Table 2. Advanced Synthesis Optimization via DoE
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction temperature | 80–120°C | 110°C | +22% |
| Catalyst loading | 5–15 mol% | 10 mol% | +15% |
| Solvent ratio (DCM:H2O) | 3:1–5:1 | 4:1 | +12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
